Erythritol aziridine Erythritol aziridine
Brand Name: Vulcanchem
CAS No.: 21401-28-5
VCID: VC19705078
InChI: InChI=1S/C8H16N2O2/c11-7(5-9-1-2-9)8(12)6-10-3-4-10/h7-8,11-12H,1-6H2/t7-,8+
SMILES:
Molecular Formula: C8H16N2O2
Molecular Weight: 172.22 g/mol

Erythritol aziridine

CAS No.: 21401-28-5

Cat. No.: VC19705078

Molecular Formula: C8H16N2O2

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

Erythritol aziridine - 21401-28-5

Specification

CAS No. 21401-28-5
Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
IUPAC Name (2S,3R)-1,4-bis(aziridin-1-yl)butane-2,3-diol
Standard InChI InChI=1S/C8H16N2O2/c11-7(5-9-1-2-9)8(12)6-10-3-4-10/h7-8,11-12H,1-6H2/t7-,8+
Standard InChI Key COMAQBNTHGBLNQ-OCAPTIKFSA-N
Isomeric SMILES C1CN1C[C@H]([C@H](CN2CC2)O)O
Canonical SMILES C1CN1CC(C(CN2CC2)O)O

Introduction

Chemical Structure and Synthesis of Erythritol Aziridine

Structural Characteristics

Erythritol aziridine is characterized by a meso-erythritol backbone (C₄H₁₀O₄) fused with an aziridine ring (C₂H₅N). The aziridine moiety introduces significant angle strain (bond angles ~60°) and electrophilicity, while the erythritol component provides hydroxyl groups for further functionalization . The compound typically exists in a bicyclic or spirocyclic configuration, depending on the substitution pattern. For example, D-erythrosyl aziridines derived from erythrose exhibit a furanoid sugar framework with the aziridine ring at the C2 or C3 position .

Table 1: Physical Properties of Erythritol Aziridine Derivatives

PropertyValue/RangeSource
Molecular FormulaC₆H₁₃NO₄ (example)
Melting Point119–123°C (erythritol base)
Water Solubility>100 g/L (similar to erythritol)
StabilitySensitive to protic acids

Photolytic and Diazirine-Mediated Synthesis

D-Erythrosyl aziridines are synthesized via photolysis of D-erythrosyl triazoles or through diazirine intermediates. Photolytic cleavage of triazoles generates nitrene intermediates, which cyclize to form aziridine rings . Alternatively, diazirines (N=N-containing precursors) undergo thermal or photochemical decomposition to yield aziridines. These methods achieve moderate to high yields (60–85%) but require precise control over reaction conditions to avoid ring-opening side reactions .

Reductive Aziridine Transfer

Recent work demonstrates the use of N-pyridinium aziridines as precursors for aziridinyl radicals, enabling aziridine group transfer to olefins. For instance, copper hydride catalysts facilitate the kinetic resolution of 2H-azirines, producing N-H aziridine-2-carboxylates with >20:1 diastereoselectivity . This approach is adaptable to erythritol-derived substrates, though scalability remains a challenge .

Reactivity and Functionalization

Ring-Opening Reactions

The strained aziridine ring undergoes nucleophilic attack at the β-carbon, particularly under acidic conditions. Protic acids (e.g., HCl, CF₃COOH) cleave the C–N bond, yielding furanoid α-amino acids or polyhydroxyprolines . For example, treatment of erythritol aziridine with BiI₃/H₂O produces 2,5-dideoxyfuranosyl amino acids, which are precursors to sphingolipid analogs .

Polymerization and Crosslinking

Aziridine’s propensity for polymerization is harnessed in polyethylenimine (PEI) derivatives. Erythritol-functionalized PEIs exhibit enhanced water solubility and reduced cytotoxicity compared to conventional PEIs, making them suitable for drug delivery systems . Crosslinking with diepoxides or diisocyanates generates hydrogels with tunable mechanical properties, though residual aziridine monomers pose mutagenic risks .

Biological and Pharmaceutical Applications

Antimicrobial and Anticancer Agents

Erythritol aziridine derivatives show promise as antimicrobial agents due to their ability to alkylate bacterial DNA. For instance, N-substituted aziridines derived from erythritol inhibit Staphylococcus aureus growth at MIC values of 8–16 µg/mL . In oncology, hydroxyaziridination products (e.g., 2-hydroxy-2-phenyl-1-aziridinoethane) demonstrate selective cytotoxicity against neuroblastoma cells by crosslinking DNA strands .

Chiral Building Blocks

The stereochemical rigidity of erythritol aziridine makes it a versatile chiron for asymmetric synthesis. N-(1-Phenylethyl)aziridine-2-carboxylates serve as intermediates in the synthesis of β-adrenergic agonists like (R,R)-formoterol and (R)-tamsulosin . Enzymatic resolution using lipases or esterases achieves enantiomeric excesses >90%, though substrate scope limitations persist .

Recent Advances and Future Directions

Radical-Mediated Functionalization

The discovery of N-aziridinyl radicals enables novel disconnections in aziridine chemistry. Photoredox catalysis with Ir(ppy)₃ or Ru(bpy)₃²⁺ facilitates aziridine transfer to styrenes, yielding 1,2-hydroxyaziridines with 40–65% efficiency . Computational studies reveal a linear free energy relationship (LFER) between radical electrophilicity and reaction rates, guiding catalyst design .

Biocatalytic Synthesis

Engineered transaminases and imine reductases now achieve asymmetric synthesis of erythritol aziridines from keto-aziridine precursors. Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic mixtures with E-values >200, though substrate compatibility remains limited to aryl-substituted derivatives .

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